molecular formula C25H21ClN2O5S B314050 4-{[5-(4-CHLOROPHENYL)-6-(ISOPROPOXYCARBONYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}BENZOIC ACID

4-{[5-(4-CHLOROPHENYL)-6-(ISOPROPOXYCARBONYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}BENZOIC ACID

Cat. No.: B314050
M. Wt: 497 g/mol
InChI Key: CLMDJSODPIRAQF-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(4-CHLOROPHENYL)-6-(ISOPROPOXYCARBONYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}BENZOIC ACID is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(4-CHLOROPHENYL)-6-(ISOPROPOXYCARBONYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}BENZOIC ACID typically involves multi-step organic synthesis. The key steps include the formation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the chlorophenyl and benzoic acid moieties. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(4-CHLOROPHENYL)-6-(ISOPROPOXYCARBONYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

4-{[5-(4-CHLOROPHENYL)-6-(ISOPROPOXYCARBONYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}BENZOIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-{[5-(4-CHLOROPHENYL)-6-(ISOPROPOXYCARBONYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}BENZOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(Z)-[5-(4-fluorophenyl)-7-methyl-3-oxo-6-[(propan-2-yloxy)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid
  • 4-{(Z)-[5-(4-bromophenyl)-7-methyl-3-oxo-6-[(propan-2-yloxy)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid

Uniqueness

The uniqueness of 4-{[5-(4-CHLOROPHENYL)-6-(ISOPROPOXYCARBONYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}BENZOIC ACID lies in its specific substituents, which can influence its reactivity and interactions with biological targets. The presence of the chlorophenyl group, for example, can enhance its binding affinity to certain enzymes compared to similar compounds with different substituents.

Properties

Molecular Formula

C25H21ClN2O5S

Molecular Weight

497 g/mol

IUPAC Name

4-[(Z)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]benzoic acid

InChI

InChI=1S/C25H21ClN2O5S/c1-13(2)33-24(32)20-14(3)27-25-28(21(20)16-8-10-18(26)11-9-16)22(29)19(34-25)12-15-4-6-17(7-5-15)23(30)31/h4-13,21H,1-3H3,(H,30,31)/b19-12-

InChI Key

CLMDJSODPIRAQF-UNOMPAQXSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C

SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C

Origin of Product

United States

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